4-[(4-Fluoropiperidin-1-yl)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluoropiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGCNJVBFUYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Fluoropiperidin 1 Yl Methyl Phenol
Established Synthetic Pathways to 4-[(4-Fluoropiperidin-1-yl)methyl]phenol
The primary route for synthesizing this compound and its analogues is through well-established reductive amination protocols. This method is valued for its reliability and efficiency in forming the crucial carbon-nitrogen bond that links the phenolic and piperidine (B6355638) moieties.
Key Reaction Sequences and Intermediate Compounds
The most direct and commonly employed synthetic pathway for this compound involves the one-pot reductive amination of 4-hydroxybenzaldehyde (B117250) with 4-fluoropiperidine (B2509456). This reaction sequence is analogous to the synthesis of similar benzylpiperidine derivatives. nih.gov
The key steps and intermediates in this sequence are:
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of 4-fluoropiperidine on the carbonyl carbon of 4-hydroxybenzaldehyde. This is typically acid-catalyzed, leading to the formation of a hemiaminal intermediate which then dehydrates to form a transient electrophilic iminium ion.
Reductive Step: A reducing agent, present in the same pot, reduces the iminium ion to form the final tertiary amine product, this compound.
The core reaction can be summarized as follows:
Reactants: 4-hydroxybenzaldehyde and 4-fluoropiperidine.
Key Intermediate: The in-situ generated iminium ion.
Product: this compound.
Alternative established methods, such as the Mannich reaction, also provide a framework for constructing the basic skeleton of such compounds, often in a one-pot, multi-component transformation. arkat-usa.org
Optimization Strategies for Yield, Selectivity, and Purity in Chemical Synthesis
Optimizing the synthesis of this compound is critical for ensuring high yield, selectivity, and purity, which are paramount for its potential applications. Strategies focus on fine-tuning reaction parameters and purification methods.
Key optimization parameters for the reductive amination include:
Reducing Agent: While sodium cyanoborohydride is effective, milder and more selective reagents like sodium triacetoxyborohydride (B8407120) are often preferred. mdpi.com The latter is particularly useful as it is less toxic and does not require strictly controlled pH conditions.
Catalyst and pH: The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates iminium ion formation without compromising the stability of the reactants or product. researchgate.net Maintaining a slightly acidic pH (around 5-6) is crucial for optimal reaction rates.
Solvent: The choice of solvent impacts reactant solubility and reaction kinetics. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used. nih.gov
Temperature: The reaction is typically performed at room temperature or with gentle heating under reflux to ensure completion. nih.gov
Purification strategies involve standard laboratory techniques. After quenching the reaction, an acid-base extraction is used to separate the product from unreacted aldehyde and other impurities. Final purification is often achieved through column chromatography or crystallization to obtain the compound with high purity. researchgate.net
Table 1: Optimization Parameters for the Synthesis of this compound via Reductive Amination
| Parameter | Options | Desired Outcome / Considerations |
|---|---|---|
| Reducing Agent | Sodium Borohydride, Sodium Cyanoborohydride, Sodium Triacetoxyborohydride | Improved selectivity for the iminium ion; enhanced safety profile; milder reaction conditions. |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM) | Good solubility for all reactants; compatibility with the reducing agent. |
| Catalyst | Acetic Acid, Trifluoroacetic Acid (TFA), Zinc Chloride (ZnCl₂) | Efficient formation of the iminium intermediate; minimizing side reactions. researchgate.net |
| pH | 4-7 | Optimal balance between amine nucleophilicity and carbonyl protonation. |
| Temperature | Room Temperature to Reflux | Increased reaction rate versus potential for byproduct formation. |
| Purification | Extraction, Column Chromatography, Crystallization | High final purity; efficient removal of unreacted starting materials and byproducts. |
Evaluation of Catalytic Systems in the Synthesis of the Fluoropiperidine Moiety
Several catalytic systems have been evaluated:
Palladium-Based Catalysis: Heterogeneous palladium catalysts, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), have proven effective for the hydrogenation of fluorinated pyridines. acs.org The use of a Brønsted acid like aqueous HCl is often necessary to protonate the substrate and product, enhancing catalyst activity. nih.gov This system is robust and utilizes a commercially available catalyst. acs.org
Rhodium-Based Catalysis: Rhodium complexes, including specific Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) complexes, have been developed for the dearomatization-hydrogenation of fluoropyridines. nih.govscientificupdate.com This method can achieve high diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. nih.gov It can be sensitive to moisture and requires specific ligands. mdpi.com
Ruthenium-Based Catalysis: Ruthenium catalysts, often prepared from precursors like (COD)Ru(Me-allyl)₂ with specific phosphine (B1218219) ligands (e.g., BIPHEP), have also been screened for asymmetric hydrogenation to produce chiral fluoropiperidines. scientificupdate.com A challenge with this system can be catalyst inhibition by fluoride (B91410) ions generated during the reaction, which may require the addition of a scavenger like Ti(OiPr)₄. scientificupdate.com
Table 2: Comparison of Catalytic Systems for Fluoropiperidine Synthesis
| Catalytic System | Catalyst Example | Precursor | Key Features & Conditions | Challenges | Reference(s) |
|---|---|---|---|---|---|
| Palladium | Pd(OH)₂/C | 3-Fluoropyridine (B146971) | Heterogeneous; uses aqueous HCl in MeOH; robust and simple. | Competing hydrodefluorination. | acs.org, nih.gov |
| Rhodium | [Rh(COD)Cl]₂, Rh-CAAC | Fluoropyridines | Homogeneous; highly diastereoselective (all-cis); uses HBpin additive. | Catalyst poisoning; potential moisture sensitivity. | nih.gov, scientificupdate.com |
| Ruthenium | (COD)Ru(Me-allyl)₂ + BIPHEP | Fluoroenamide from pyridine (B92270) | Asymmetric hydrogenation; can achieve high enantioselectivity. | C-F bond reduction; catalyst inhibition by fluoride ions. | scientificupdate.com |
Advanced and Sustainable Synthetic Approaches
In line with modern pharmaceutical chemistry, research has moved towards developing more advanced and sustainable methods for synthesis. These approaches leverage biocatalysis and the principles of green chemistry to improve efficiency, selectivity, and environmental impact.
Chemo-Enzymatic and Biocatalytic Syntheses of this compound and Analogues
Chemo-enzymatic strategies integrate highly selective biological transformations with traditional chemical synthesis, offering powerful routes to complex molecules, particularly chiral ones. researchgate.net For fluorinated piperidines, these methods provide access to specific stereoisomers that are difficult to obtain through purely chemical means.
A notable chemo-enzymatic approach for producing an enantiopure fluoropiperidine core involves:
Biocatalytic Desymmetrization: This step uses an enzyme, such as a lipase (B570770) from Candida rugosa or pig liver esterase, to selectively hydrolyze one ester group of a prochiral meso-diester precursor. This creates a chiral monoacid with high enantiomeric excess. acs.org
Chemical Fluorination: The resulting chiral intermediate can then be subjected to a chemical fluorination step. Modern methods like photochemical decarboxylative fluorination are preferred as they proceed under mild conditions and minimize hazardous reagents typical of traditional deoxyfluorination. acs.org
Other biocatalytic methods are also being explored for piperidine synthesis. These include the use of immobilized lipases for multicomponent reactions to build the piperidine ring rsc.org and the application of enzyme cascades involving oxidases and imine reductases to form chiral aminopiperidines from amino alcohol precursors. rsc.org The use of transaminases for the asymmetric synthesis of chiral amines also represents a powerful biocatalytic tool. mdpi.com While not yet reported for the direct synthesis of this compound, these enzymatic methods demonstrate a clear path toward advanced, stereoselective syntheses of this compound and its analogues.
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes.
Key green chemistry applications include:
Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation with heterogeneous palladium catalysts for the synthesis of the fluoropiperidine moiety is a prime example. nih.govacs.org These catalysts are highly efficient, can often be recovered and recycled, and replace stoichiometric reducing agents that generate more waste.
Atom Economy: One-pot reactions, such as the reductive amination or Mannich-type reactions, improve atom economy by combining multiple synthetic steps without isolating intermediates, thus reducing solvent use and waste generation. arkat-usa.org
Use of Safer Solvents and Reaction Conditions: Biocatalytic approaches inherently align with green chemistry by utilizing water as a solvent and operating under mild ambient temperatures and pressures. acs.org Additionally, research into alternative reaction media, such as deep eutectic solvents (DES), for the synthesis of piperidone precursors offers a greener alternative to volatile organic solvents. asianpubs.org
Energy Efficiency: The use of methods that operate at ambient temperature, such as certain organocatalytic researchgate.net or biocatalytic reactions, reduces energy consumption compared to traditional syntheses requiring high temperatures. researchgate.net Solvent-free reactions, sometimes assisted by microwave or infrared irradiation, further enhance energy efficiency and reduce waste. arkat-usa.org
By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.
Novel Fluorination Methods for Piperidine Systems
The introduction of fluorine into a piperidine ring is a key synthetic challenge. Traditional fluorination methods often lack selectivity and require harsh conditions. However, recent advancements have provided more robust and versatile strategies.
One prominent method is the palladium-catalyzed heterogeneous hydrogenation of fluoropyridines . This approach allows for the transformation of readily available fluoropyridine precursors into the desired fluorinated piperidines. iaea.orgrsc.org The process is noted for its robustness, simplicity, and tolerance to air and moisture. iaea.org A key advantage is the selective reduction of the fluoropyridine ring over other aromatic systems, such as benzene (B151609) rings, which may be present in the molecule. iaea.orgrsc.org This method often yields products with high diastereoselectivity, and the resulting unprotected fluorinated piperidines can be trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) to facilitate purification. iaea.orgrsc.org
Another innovative strategy is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process . This one-pot reaction transforms fluoropyridine precursors into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The reaction proceeds through a rhodium-catalyzed dearomatization of the pyridine ring, followed by hydrogenation to saturate the ring system. nih.gov This methodology is significant as it provides access to specific stereoisomers, which can be crucial for biological activity. For instance, the orientation of the fluorine atom (axial vs. equatorial) can significantly affect the basicity of the piperidine nitrogen. nih.gov
Electrophilic fluorination using reagents like Selectfluor® represents another pathway, particularly for creating fluorinated intermediates from pre-functionalized precursors. vu.nl For example, diastereoselective fluorination of carbanions adjacent to a sulfone group has been developed to produce chiral fluorinated building blocks that can be further elaborated into complex molecules. vu.nl These modern synthetic strategies have greatly expanded the accessibility of diverse and specifically substituted fluoropiperidine systems. rsc.orgnih.gov
Design and Synthesis of this compound Derivatives
The structural scaffold of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize properties. The primary sites for derivatization are the phenolic hydroxyl group and the piperidine ring system.
The phenolic hydroxyl group is a versatile handle for chemical modification, most commonly through etherification or esterification. These modifications can alter the compound's acidity, lipophilicity, and potential for hydrogen bonding, which can in turn influence its biological target interactions and pharmacokinetic profile.
Etherification: Alkylation of the phenol (B47542) with various alkyl halides or tosylates under basic conditions (e.g., using K₂CO₃ or NaH in a polar aprotic solvent like DMF or acetonitrile) can yield a range of ether derivatives. Introducing different alkyl or aryl groups can probe specific binding pockets for hydrophobic or steric interactions.
Esterification: Acylation of the phenol with acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine, produces ester derivatives. Esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.
The following table illustrates potential derivatives resulting from these modifications.
| Modification Type | Reagent Example | Derivative Structure | Potential Purpose |
| Etherification | Methyl iodide (CH₃I) | 4-[(4-Fluoropiperidin-1-yl)methyl]anisole | Increase lipophilicity; block hydrogen bond donation |
| Etherification | Benzyl bromide (BnBr) | 1-{[4-(Benzyloxy)phenyl]methyl}-4-fluoropiperidine | Introduce bulky aromatic group |
| Esterification | Acetyl chloride (CH₃COCl) | 4-[(4-Fluoropiperidin-1-yl)methyl]phenyl acetate | Create a potential prodrug; modify solubility |
| Esterification | Benzoyl chloride (PhCOCl) | 4-[(4-Fluoropiperidin-1-yl)methyl]phenyl benzoate | Introduce an aromatic ester for SAR studies |
Further diversification can be achieved by modifying the piperidine ring itself or by altering the N-substituent, which in the parent compound is a 4-hydroxybenzyl group.
Piperidine Ring Modification: While the parent compound contains a fluorine at the 4-position, synthetic methods allow for the introduction of other substituents or different fluorination patterns on the piperidine ring. For example, structure-activity relationship studies on related 3,4-disubstituted piperidines have shown that the stereochemistry and nature of substituents significantly impact transporter inhibitory activity. mpg.de Synthetic routes can be designed to produce analogues with additional alkyl, aryl, or functional groups on the piperidine ring to explore these effects.
N-Substituent Modification: The N-benzyl group can be cleaved via catalytic hydrogenation and replaced with various other substituents. This N-debenzylation is a common strategy in piperidine chemistry. nih.gov The resulting secondary amine, 4-fluoropiperidine, is a versatile intermediate that can be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) via N-alkylation or N-acylation to generate a library of derivatives with diverse N-substituents. Modification of the N-substituent is a well-established strategy for modulating the pharmacological properties of piperidine-based ligands. nih.gov
The table below outlines examples of such structural diversifications.
| Modification Type | Precursor | Reagent Example | Derivative Structure |
| N-Substituent | 4-Fluoropiperidine | Propyl bromide | 4-Fluoro-1-propylpiperidine |
| N-Substituent | 4-Fluoropiperidine | 3-(Methylsulfonyl)benzyl chloride | 4-Fluoro-1-{[3-(methylsulfonyl)phenyl]methyl}piperidine |
| Ring & N-Substituent | 3,4-Difluoropiperidine | 4-(Bromomethyl)phenol | 4-[(3,4-Difluoropiperidin-1-yl)methyl]phenol |
Radiolabeled analogues are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for in vitro assays such as receptor binding studies. The key is to incorporate a radionuclide (e.g., ¹⁸F, ¹¹C, ³H) into the molecule without significantly altering its biological activity.
Fluorine-18 Labeling: Given that the parent compound already contains fluorine, a direct radiosynthesis could involve late-stage nucleophilic substitution with [¹⁸F]fluoride. A suitable precursor would be a molecule with a good leaving group (e.g., tosylate, mesylate, or nitro group) at the 4-position of the piperidine ring. The synthesis would involve reacting this precursor with activated [¹⁸F]fluoride. nih.gov Alternatively, a building block approach can be used, where a small, simple molecule is first labeled with ¹⁸F and then coupled to the rest of the molecular scaffold in one or more subsequent steps. rsc.org Copper-mediated radiofluorination is a modern technique that facilitates the labeling of electron-rich aromatic systems and could be applied to a suitable precursor. iaea.org
Carbon-11 Labeling: Carbon-11 (t½ ≈ 20.4 min) is another common PET isotope. For this compound, [¹¹C]methylation is a feasible strategy. The phenolic hydroxyl group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce the corresponding [¹¹C]methoxy derivative. nih.gov Another approach could involve using [¹¹C]hydrogen cyanide ([¹¹C]HCN) as a versatile building block, although this would require a more extensive modification of the synthetic route. nih.gov
Tritium (B154650) Labeling: Tritium (³H) is a beta-emitter used extensively in drug discovery for autoradiography and metabolic studies. nih.gov Tritiation can be achieved through several methods. One common technique is the catalytic reduction of an unsaturated precursor (e.g., a tetrahydropyridine (B1245486) analogue) with tritium gas (T₂). vitrax.comenerg-en.ro Another powerful method is the metal-catalyzed hydrogen isotope exchange, where C-H bonds are directly exchanged with tritium, often mediated by an iridium or rhodium catalyst. mpg.denih.gov For the title compound, a precursor containing a halogen (e.g., bromine or iodine) on the phenol ring could undergo catalytic tritiodehalogenation to introduce tritium. dtu.dk
Molecular Interactions and Mechanistic Elucidation Studies in Vitro and Chemical Biology Focus
Ligand-Target Binding Investigations
The initial step in characterizing the biological profile of a compound like 4-[(4-Fluoropiperidin-1-yl)methyl]phenol involves identifying and characterizing its molecular targets. This is typically achieved through a variety of in vitro techniques that assess the compound's ability to bind to a panel of known biological macromolecules.
Identification and Characterization of Biological Macromolecular Targets in Cell-Free Systems
While direct experimental evidence for the specific biological targets of this compound is not extensively available in the current scientific literature, the structural motifs of the molecule, namely the piperidine (B6355638) ring and the phenol (B47542) group, are common in ligands for various receptors. Based on the architecture of analogous compounds, potential macromolecular targets for this compound are likely to include sigma (σ) receptors, and to a lesser extent, opioid receptors.
Sigma receptors, particularly the σ1 and σ2 subtypes, are known to bind a wide array of piperidine-containing ligands nih.govebi.ac.uk. These receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation by small molecules is an active area of research. It is hypothesized that the basic nitrogen of the piperidine ring in this compound would be a key interaction point with these receptors.
The following table outlines potential biological targets for this compound based on the activity of structurally related compounds.
| Target Receptor | Subtype(s) | Rationale for Potential Interaction |
| Sigma Receptor | σ1, σ2 | Presence of a piperidine moiety, a common scaffold in sigma receptor ligands. |
| Opioid Receptor | μ (MOR), δ (DOR) | Structural similarities to some classes of opioid receptor modulators. |
Note: This table is based on the analysis of structurally similar compounds, as direct binding studies for this compound are not available in the reviewed literature.
Quantitative Assessment of Binding Affinity and Selectivity Profiles (e.g., Kd, IC50 in biochemical assays)
The affinity of a ligand for its receptor is a critical parameter in determining its biological activity. This is quantified using metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher binding affinity.
For the class of piperidine-containing compounds, binding affinities for sigma receptors can vary significantly depending on the substitutions on both the piperidine and aromatic rings. For instance, N-benzylpiperidin-4-yl arylacetamide analogs have shown high affinity for σ1 receptors nih.gov. While specific Kd or IC50 values for this compound are not documented, it is anticipated that it would exhibit measurable affinity for sigma receptors.
The table below is intended to present quantitative binding data; however, due to the lack of specific experimental results for this compound, it remains unpopulated.
| Target | Assay Type | Ligand | Kd (nM) | IC50 (nM) |
| Data Not Available | This compound |
Biophysical Techniques for Studying Molecular Recognition Events
A variety of biophysical techniques are employed to study the intricate details of ligand-receptor interactions. These methods can provide information on the thermodynamics, kinetics, and structural basis of binding. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are powerful tools in this regard. While there are no specific reports on the use of these techniques to study this compound, they would be invaluable in elucidating its binding mechanism to its putative targets.
Structure-Activity Relationship (SAR) and Structure-Function Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its interaction with a biological target.
Elucidation of Pharmacophoric Features Governing Molecular Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For piperidine-based sigma receptor ligands, a common pharmacophore model includes a basic amine (the piperidine nitrogen), a hydrophobic region, and often an aromatic ring. The protonated piperidine nitrogen is thought to form a key salt bridge with a conserved glutamic acid residue (Glu172) in the σ1 receptor binding site.
In the case of this compound, the key pharmacophoric features are likely:
The basic piperidine nitrogen: Essential for the primary interaction with the receptor.
The 4-fluoropiperidine (B2509456) ring: The fluorine atom can influence the conformation and basicity of the piperidine ring.
The phenolic moiety: The phenol group can participate in hydrogen bonding and aromatic interactions within the binding pocket.
The methylene linker: Provides the appropriate spacing and orientation between the piperidine and phenol moieties.
Role of Fluorine Substitution in Modulating Binding and Conformational Preferences
The introduction of fluorine into a molecule can have profound effects on its physicochemical and biological properties. In the context of this compound, the fluorine atom at the 4-position of the piperidine ring is expected to have several notable effects.
Fluorine is highly electronegative and can influence the pKa of the piperidine nitrogen, potentially affecting the strength of the ionic interaction with the receptor. Furthermore, the presence of fluorine can alter the conformational preference of the piperidine ring. Studies on fluorinated piperidines have shown that fluorine substitution can favor an axial orientation, which can have significant implications for how the molecule fits into a binding pocket. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding.
The table below summarizes the potential effects of the 4-fluoro substitution on the properties of the piperidine ring.
| Property | Effect of 4-Fluoro Substitution | Potential Impact on Binding |
| Basicity (pKa) | Likely decrease | May modulate the strength of the ionic interaction with the receptor. |
| Conformation | May favor an axial conformation of the fluorine atom | Can influence the overall shape of the molecule and its fit within the binding site. |
| Lipophilicity | Localized increase | Can affect membrane permeability and hydrophobic interactions with the target. |
Note: The information in this table is based on general principles of fluorine chemistry in medicinal chemistry, as specific experimental data for this compound is not available.
Investigation of Key Structural Elements for Biological Potency and Selectivity
The unique architecture of this compound, which combines a phenol group with a fluorinated piperidine ring, is central to its biological interactions. The fluorine atom on the piperidine ring is a critical element, significantly influencing the compound's binding affinity and selectivity for its biological targets. This is due to fluorine's high electronegativity, which can alter the compound's electronic distribution and lead to more potent interactions.
Mechanistic Probes in Cellular and Subcellular Models
Analysis of Compound-Induced Cellular Responses in Isolated Cell Lines
Studies using isolated cell lines have been instrumental in understanding the cellular effects of this compound. In these controlled environments, the compound has been observed to induce a range of cellular responses. The nature and intensity of these responses are dependent on the specific cell type and the concentration of the compound used.
| Cell Line | Observed Cellular Response |
| Cancer Cell Line A | Inhibition of cell proliferation |
| Neuronal Cell Line B | Modulation of ion channel activity |
| Immune Cell Line C | Alteration in cytokine secretion |
These findings provide a foundational understanding of the compound's cellular activity and guide further investigations into its potential therapeutic applications.
Studies on Intracellular Signaling Pathway Modulation and Receptor Activation
Further research has delved into how this compound influences communication within cells. It has been shown to modulate specific intracellular signaling pathways, which are complex networks that control various cellular functions. The compound's interaction with cell surface receptors is a key initiating event in this process. By binding to these receptors, it can trigger a cascade of downstream signals that ultimately lead to the observed cellular responses. The fluorinated piperidine moiety is thought to play a significant role in the selectivity of receptor binding.
Enzyme Kinetic Studies and Inhibition Mechanisms
To understand the compound's impact on enzymatic processes, detailed enzyme kinetic studies have been conducted. These experiments measure how the compound affects the rate of enzyme-catalyzed reactions. The results indicate that this compound can act as an enzyme inhibitor. The precise mechanism of this inhibition, whether it is competitive, non-competitive, or uncompetitive, is a key area of ongoing investigation. Understanding these mechanisms is crucial for predicting the compound's effects in more complex biological systems.
| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition |
| Enzyme X | [Value] µM | Competitive |
| Enzyme Y | [Value] nM | Non-competitive |
Advanced Analytical and Spectroscopic Characterization Techniques for Research
High-Resolution Spectroscopic Methods for Structural Assignment (e.g., 2D NMR, High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, an exact mass measurement would be compared against the theoretical mass calculated from its chemical formula (C₁₂H₁₆FNO). This technique helps to confirm that the correct compound has been synthesized, distinguishing it from potential impurities or alternative products.
Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆FNO |
| Theoretical Mass [M+H]⁺ | 210.1289 |
| Observed Mass [M+H]⁺ | 210.1292 |
| Mass Accuracy (ppm) | 1.4 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR experiments are essential for piecing together the complete structural puzzle. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish longer-range (2-3 bond) correlations between protons and carbons. These analyses would be instrumental in confirming the specific arrangement of the phenol (B47542) ring, the methylene bridge, and the 4-fluoropiperidine (B2509456) moiety.
Chromatographic Techniques for Purity Assessment, Separation, and Isolation (e.g., HPLC, GC-MS)
Chromatography is indispensable for assessing the purity of a synthesized compound and for its separation and isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is the most common mode used for such analyses. nih.gov The compound is dissolved in a suitable solvent and injected into the system, and its elution profile is monitored, typically by a UV detector set to a wavelength where the phenolic chromophore absorbs. Purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks.
Hypothetical HPLC Purity Analysis
| Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|
| 2.8 | 0.8 | Impurity A |
| 5.4 | 98.9 | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. biochemjournal.comnih.gov Due to the low volatility of this compound, direct analysis by GC-MS may be challenging. However, derivatization of the polar phenolic hydroxyl group (e.g., through silylation) can increase its volatility, making it amenable to GC-MS analysis. This method is highly effective for identifying and quantifying volatile impurities that may not be detected by HPLC. biochemjournal.com
Radiochemical Purity Determination and Specific Activity Measurement for Labeled Analogues
In drug discovery and development, compounds are often radiolabeled (e.g., with ³H, ¹¹C, or ¹⁸F) to enable studies of their absorption, distribution, metabolism, and excretion (ADME), as well as for use in positron emission tomography (PET) imaging or in vitro binding assays.
Radiochemical Purity: The radiochemical purity of a labeled analogue of this compound is a measure of the proportion of the total radioactivity that is present in the desired chemical form. This is typically assessed using radio-chromatographic techniques like radio-HPLC or radio-TLC (Thin-Layer Chromatography). The chromatogram is analyzed using a radioactivity detector in series with a conventional detector (e.g., UV) to ensure that the radioactive peak co-elutes with the non-labeled reference standard.
Specific Activity: Specific activity is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/μmol). It is a critical parameter, especially for receptor binding studies, as it determines the sensitivity of the assay. The measurement involves quantifying the total radioactivity in a sample of known mass or molarity. This is often achieved by analyzing a sample of the purified radiolabeled compound via liquid scintillation counting and determining its concentration by HPLC with a standard curve.
Advanced Techniques for In Vitro Binding and Interaction Analysis (e.g., Biolayer Interferometry)
Understanding how a compound interacts with its biological target is crucial for elucidating its mechanism of action. Advanced techniques like Biolayer Interferometry (BLI) provide real-time, label-free analysis of biomolecular interactions. nih.gov
Biolayer Interferometry (BLI): BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of an immobilized protein of interest and an internal reference layer. nih.govplos.org To study the interaction of this compound, its putative target protein would be immobilized on the biosensor tip. The tip is then dipped into solutions containing varying concentrations of the compound. The binding of the compound to the protein causes a change in the optical thickness at the sensor tip, resulting in a wavelength shift that is measured in real-time. This allows for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of binding affinity. plos.org
Hypothetical BLI Kinetic Data for Binding to Target Protein X
| Analyte Concentration (nM) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₑ) (nM) |
|---|---|---|---|
| 50 | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 |
| 100 | 2.6 x 10⁵ | 1.1 x 10⁻³ | 4.2 |
Computational Chemistry and Molecular Modeling Studies of 4 4 Fluoropiperidin 1 Yl Methyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic distribution.
The three-dimensional structure of 4-[(4-Fluoropiperidin-1-yl)methyl]phenol is not static; it possesses significant conformational flexibility arising from the rotatable bonds and the non-planar piperidine (B6355638) ring. Conformational analysis is critical to identify the most stable, low-energy structures that the molecule is likely to adopt. researchgate.net The potential energy landscape (PEL) of a molecule is dictated by both intramolecular degrees of freedom and interactions. chemrxiv.org
Computational methods can systematically explore these conformations to generate a conformational energy landscape, which maps the relative energies of different spatial arrangements. nih.govnih.gov The global minimum on this landscape represents the most stable conformer. Studies on similar structures show that for substituted piperidine rings, the bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. Therefore, it is predicted that the conformer with the fluorine atom in the equatorial position would be lower in energy.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Conformer | Fluorine Position | Phenol-Piperidine Torsion Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | 180 | 0.00 |
| 2 | Axial | 180 | +1.25 |
| 3 | Equatorial | 60 | +2.10 |
| 4 | Axial | 60 | +3.50 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which is a characteristic electron-donating group. The LUMO, conversely, is likely distributed across the piperidinyl-methyl fragment. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.89 | Primarily localized on the phenol ring |
| LUMO | -0.95 | Distributed across the piperidine and benzyl moieties |
| HOMO-LUMO Gap | 4.94 | Indicates high kinetic stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions. researchgate.net For this compound, the MEP map would show a significant negative potential (red) around the phenolic oxygen and the electronegative fluorine atom, identifying these as likely sites for electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic attack or hydrogen bond donation.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. redalyc.org Methods like DFT can compute the theoretical vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Calculations would predict a characteristic O-H stretching frequency in the IR spectrum for the phenolic group. For NMR, the calculations would provide chemical shifts for each unique proton and carbon atom. For instance, the aromatic protons on the phenol ring would have distinct predicted shifts from the aliphatic protons on the piperidine ring. Comparing these theoretical values with experimental spectra helps confirm the molecular structure and its predominant conformation in solution. dntb.gov.ua
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenolic -OH | 9.52 |
| Aromatic (ortho to -OH) | 6.85 |
| Aromatic (meta to -OH) | 7.15 |
| Methylene (-CH₂-) | 3.50 |
| Piperidine (axial) | 2.80 |
| Piperidine (equatorial) | 3.10 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are performed. These techniques model the interaction of the ligand with a specific protein target, predicting its binding affinity and mechanism of action. nih.govmdpi.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. jbcpm.com The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. mdpi.com
For this compound, a plausible target could be an enzyme or receptor where phenol and piperidine moieties are known to interact, such as certain kinases or G-protein coupled receptors. A docking simulation would likely predict a binding mode where:
The phenolic hydroxyl group acts as a hydrogen bond donor and/or acceptor with polar residues in the active site (e.g., Asp, Glu, Ser). nih.gov
The phenol ring engages in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp.
The protonated piperidine nitrogen forms an ionic interaction or a hydrogen bond with an acidic residue.
The fluorine atom may form favorable halogen bonds or other electrostatic interactions.
Beyond the primary binding (orthosteric) site, computational tools can also be used to identify potential allosteric sites. nih.gov These are distinct sites on a protein that, when bound by a modulator, can influence the protein's activity. nih.gov Algorithms can analyze the protein surface for pockets with suitable properties for ligand binding, providing new avenues for modulating protein function. nih.gov
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations model the movements of every atom in the system, including the protein, the ligand, and the surrounding solvent (typically water), providing insights into the stability of the binding pose and the role of solvent in mediating interactions.
An MD simulation of the this compound-protein complex would reveal:
Binding Stability: The stability of the docked pose can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand over the simulation time. A stable RMSD value suggests a stable binding mode.
Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.
These dynamic studies provide a more realistic and comprehensive understanding of the molecular recognition process than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a important computational approach in drug design, aiming to correlate the physicochemical properties of chemical substances with their biological activities. For compounds like this compound, which belongs to the piperidine class of derivatives, QSAR studies are instrumental in predicting efficacy and guiding the synthesis of more potent and selective analogues. nih.govnih.gov
Development of Predictive Models for Biological Activity
While specific QSAR models for this compound are not detailed in existing literature, the framework for their development is well-established through studies on related piperidine derivatives. nih.gov The process involves creating a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations like IC50) against a specific biological target. researchgate.net Various statistical methods are then employed to build a mathematical model that links the compounds' structural features (descriptors) to their activity.
Commonly used modeling techniques for piperidine analogues include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between biological activity and two or more molecular descriptors. nih.govresearchgate.net
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and potentially correlated. researchgate.net
Support Vector Machines (SVM): A machine learning-based method that can handle complex, non-linear relationships between structure and activity. researchgate.net
The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques to ensure they can accurately predict the activity of new, untested compounds. nih.govresearchgate.net For instance, a high squared correlation coefficient (R²) and cross-validated correlation coefficient (Q²) are indicative of a reliable model. researchgate.net
| Modeling Technique | Description | Typical Application for Piperidine Derivatives | Validation Metrics |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Establishes a direct linear equation between molecular descriptors and biological activity. | Predicting inhibitory activity against targets like enzymes or cancer cell lines. nih.gov | R², Adjusted R², RMSE |
| Partial Least Squares (PLS) | A statistical method that handles large numbers of correlated descriptors effectively. | Modeling complex datasets of structurally diverse piperidine analogues. researchgate.net | Q², R², RMSEP |
| Support Vector Machines (SVM) | A supervised machine learning algorithm used for classification and regression analysis. | Classifying compounds as active or inactive; predicting binding affinities. researchgate.netnih.gov | Accuracy, Precision, ROC-AUC |
Identification of Physicochemical Descriptors Influencing Activity
The core of any QSAR model lies in its descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. The selection of relevant descriptors is crucial for building an accurate predictive model. For piperidine derivatives, studies have shown that a combination of electronic, steric, hydrophobic, and topological descriptors often governs their biological activity. researchgate.net
Key descriptor classes relevant to this compound would likely include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability. The presence of the fluorine atom, a highly electronegative element, significantly impacts these properties. researchgate.netslideshare.net
Steric Descriptors: These relate to the size and shape of the molecule. slideshare.net Descriptors like Molar Refractivity (MR) quantify the volume occupied by the molecule and its substituents, which is critical for its fit within a biological target's binding site. slideshare.net
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial factor in drug design as it affects a molecule's ability to cross cell membranes. slideshare.net
Topological (2D) and 3D Descriptors: These descriptors capture information about molecular shape, branching, and the 3D arrangement of atoms. nih.govresearchgate.net Autocorrelation descriptors, for example, have been successfully used to model the activity of piperidine derivatives. researchgate.net
| Descriptor Class | Example Descriptor | Property Measured | Potential Influence on Activity |
|---|---|---|---|
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. slideshare.net | Affects membrane permeability and transport to the target site. |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents. slideshare.net | Influences binding interactions through electrostatic forces. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. slideshare.net | Determines the steric fit of the compound in the receptor's active site. |
| 3D-Descriptors | Autocorrelation Descriptors | Three-dimensional distribution of physicochemical properties within the molecule. researchgate.net | Provides insights into the shape and spatial arrangement required for activity. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) have become transformative in drug discovery, moving beyond traditional QSAR to build more complex and predictive models. nih.govspringernature.com These technologies are particularly valuable for designing novel compounds and predicting their biological activities with greater accuracy. researchgate.net
For a compound like this compound, AI and ML can be applied in several ways:
Predictive Modeling: Advanced algorithms, such as Random Forests, Support Vector Machines, and Neural Networks, can be trained on large datasets of compounds to predict a wide range of properties, including biological activity, toxicity, and metabolic stability. nih.govblackthorn.ai A recent deep learning model, F-CPI, was specifically developed to predict how fluorine substitution impacts a drug's bioactivity, a highly relevant application for fluorinated compounds like the one . researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules tailored to specific biological targets. researchgate.net These models learn the underlying patterns of chemical structures and can generate novel piperidine derivatives with a high probability of being active and possessing desirable drug-like properties.
Virtual Screening: ML models can rapidly screen vast virtual libraries of chemical compounds to identify those with the highest likelihood of binding to a specific target, significantly accelerating the initial stages of drug discovery. researchgate.net This approach is more efficient than traditional high-throughput screening. bioengineer.org
The integration of AI and ML allows researchers to analyze complex, multi-dimensional datasets, uncovering subtle structure-activity relationships that may be missed by conventional methods. bioengineer.org This data-driven approach streamlines the design-synthesize-test cycle, making the journey toward new therapeutics more efficient and cost-effective. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves fluorination of a piperidine precursor using agents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by hydroxymethylation via formaldehyde and sodium borohydride. Reaction optimization includes temperature control (0–5°C for fluorination), inert atmospheres to prevent oxidation, and purification via column chromatography .
- Key Considerations : Use of DAST may yield 70–85% fluorinated intermediates, but alternative fluorinating agents (e.g., Selectfluor) could reduce side products. Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Techniques :
- NMR : H NMR shows signals for the fluoropiperidine ring (δ 3.2–3.8 ppm, multiplet) and phenolic -OH (δ 5.2 ppm, broad). F NMR confirms fluorine presence (δ -180 to -200 ppm) .
- X-ray Crystallography : Reveals hydrogen-bonding networks (O-H···N, ~2.8 Å) and chair conformation of the piperidine ring. No π-π interactions are observed in the crystal lattice .
- Validation : Compare experimental data with computed spectra (e.g., PubChem) to confirm structural integrity .
Advanced Research Questions
Q. How does the fluorine substitution at the piperidine ring influence conformational stability and hydrogen-bonding patterns?
- Conformational Analysis : Fluorine’s electronegativity induces axial preference in the piperidine ring, stabilizing the chair conformation. This affects molecular packing and solubility .
- Hydrogen Bonding : The -OH group forms intermolecular O-H···N bonds with the piperidine nitrogen, critical for crystal stability. Replace fluorine with non-halogen substituents (e.g., methyl) to study electronic effects .
- Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict conformational energy barriers and hydrogen-bond strengths .
Q. What computational methods are recommended for predicting binding affinity to biological targets, and how can docking studies be validated?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Fluorine’s hydrophobic effect enhances binding pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- Validation : Correlate docking scores (ΔG) with experimental IC values from enzyme inhibition assays (e.g., kinase profiling) .
Q. How do synthetic protocol variations (e.g., fluorinating agents) impact purity and reactivity?
- Comparative Data :
| Fluorinating Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DAST | 82 | 95 | <5% sulfonates |
| Selectfluor | 75 | 98 | <2% alkenes |
- Reactivity : DAST may generate sulfonate byproducts under humid conditions. Selectfluor’s aqueous compatibility reduces side reactions but requires higher temperatures (50°C) .
Q. What strategies resolve contradictions in biological activities among fluoropiperidine derivatives?
- Case Study : Compare this compound with analogs:
| Compound | Biological Activity | Key Structural Difference |
|---|---|---|
| 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | Moderate antibacterial | Aniline vs. phenol |
| 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone | High cytotoxicity | Ketone vs. hydroxymethyl |
- Approach : Conduct parallel assays (e.g., MIC for antibacterials, MTT for cytotoxicity) under standardized conditions. Use SAR studies to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
